Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester
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Overview
Description
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol. It is known for its unique structure, which includes a benzoic acid moiety linked to a cyclohexene ring through a methyleneamino group. This compound is also referred to as a Schiff base derivative of methyl anthranilate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester typically involves the condensation reaction between methyl anthranilate and 2,4-dimethyl-3-cyclohexen-1-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The reaction can be represented as follows:
Methyl anthranilate+2,4-dimethyl-3-cyclohexen-1-carbaldehyde→Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: A precursor in the synthesis of the compound.
2,4-Dimethyl-3-cyclohexen-1-carbaldehyde: Another precursor.
Schiff bases: A class of compounds with similar structural features.
Uniqueness
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester is unique due to its specific combination of a benzoic acid moiety and a cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68845-02-3 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13-14H,8-9H2,1-3H3 |
InChI Key |
GZMGSIZLVIFVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C=NC2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
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